An In-Depth Technical Guide to 2-Ethynyl-5-(trifluoromethyl)pyridine (CAS: 379670-42-5) for Advanced Research Applications
An In-Depth Technical Guide to 2-Ethynyl-5-(trifluoromethyl)pyridine (CAS: 379670-42-5) for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-Ethynyl-5-(trifluoromethyl)pyridine. This heterocycle is a valuable building block in modern synthetic chemistry, strategically combining the unique electronic properties of the trifluoromethyl group with the versatile reactivity of a terminal alkyne. This document provides in-depth information on its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles and field-proven applications.
Section 1: Core Compound Identification and Properties
2-Ethynyl-5-(trifluoromethyl)pyridine is a specialized pyridine derivative whose utility in pharmaceutical and agrochemical research stems from its distinct functional groups. The trifluoromethyl (-CF3) group is a well-known bioisostere for other groups (like isopropyl) and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The ethynyl (C≡CH) group is a highly versatile functional handle, enabling a wide array of subsequent chemical transformations.
1.1. Compound Identification
| Identifier | Value | Source |
| Chemical Name | 2-Ethynyl-5-(trifluoromethyl)pyridine | N/A |
| CAS Number | 379670-42-5 | [1][2] |
| Molecular Formula | C₈H₄F₃N | [2] |
| Molecular Weight | 171.12 g/mol | [2] |
| MDL Number | MFCD13189717 | N/A |
| SMILES | C#CC1=NC=C(C=C1)C(F)(F)F | N/A |
1.2. Physicochemical Properties
Quantitative physical data for this specific compound is not extensively reported in peer-reviewed literature. The data below is compiled from supplier information and data for analogous structures.
| Property | Value | Notes |
| Physical State | Yellow to colorless oil/liquid | [3] |
| Melting Point | Not available (N/A) | Expected to be low, as is typical for small, non-polar molecules. |
| Boiling Point | Not available (N/A) | For comparison, the non-fluorinated analog, 2-ethynylpyridine, has a boiling point of 85 °C at 12 mmHg.[4] |
| Density | Not available (N/A) | The precursor, 2-chloro-5-(trifluoromethyl)pyridine, has a density of 1.417 g/mL at 25 °C.[5] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂, EtOAc). | Based on general principles of organic compound solubility. |
| Storage | Sealed in a dry, inert atmosphere at 2-8°C. | [1] |
Section 2: Synthesis and Mechanistic Insights
The most reliable and versatile method for synthesizing 2-ethynyl-5-(trifluoromethyl)pyridine is through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[6] This reaction forms the critical C(sp²)-C(sp) bond between the pyridine ring and the ethynyl group.
Causality of Method Selection: The Sonogashira coupling is chosen for its high efficiency, excellent functional group tolerance, and generally mild reaction conditions. This makes it ideal for late-stage functionalization in complex syntheses and for preparing highly functionalized building blocks like the topic compound.[7]
The logical synthetic pathway involves two primary steps:
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Preparation of a Halogenated Precursor: A suitable starting material is a 2-halo-5-(trifluoromethyl)pyridine, such as the commercially available 2-chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3) or the more reactive 2-bromo-5-(trifluoromethyl)pyridine.
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Sonogashira Coupling: The halogenated pyridine is then coupled with a protected or gaseous source of acetylene. Using ethynyltrimethylsilane (TMS-acetylene) is common, as it is a stable, liquid acetylene surrogate. The TMS protecting group is then removed under mild basic conditions to yield the terminal alkyne.
Section 3: Chemical Reactivity and Strategic Applications
The synthetic value of 2-ethynyl-5-(trifluoromethyl)pyridine lies in the orthogonal reactivity of its functional groups, making it a powerful intermediate in drug discovery.
-
The Ethynyl Group: This is the primary site of reactivity.
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Further Couplings: It can undergo another Sonogashira reaction to form unsymmetrical diarylacetylenes.
-
Click Chemistry: The terminal alkyne is a perfect substrate for copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions to form highly stable triazole rings, a common linker in medicinal chemistry.
-
Hydration/Addition: The triple bond can be hydrated to form a methyl ketone or undergo various addition reactions.
-
-
The Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor and a basic center, which is crucial for interacting with biological targets like enzyme active sites. The trifluoromethyl group enhances the acidity of the pyridine ring protons and influences the molecule's overall electronic profile.
Application in Drug Development: The combination of a rigid alkyne linker and a trifluoromethyl-substituted pyridine is a privileged scaffold in modern drug design.[8] The ethynylpyridine motif has been explored in developing potent and selective inhibitors for various targets. For instance, related structures are key components of Bcr-Abl tyrosine kinase inhibitors used in cancer therapy and ligands for metabotropic glutamate receptors (mGluRs) for treating neurological disorders.[8] The trifluoromethyl group often enhances cell permeability and reduces metabolic degradation, improving the pharmacokinetic profile of the final drug candidate.
Section 4: Experimental Protocol: Sonogashira Coupling
This protocol describes a general, self-validating procedure for the synthesis of an alkynylpyridine via Sonogashira coupling, adapted from established methodologies for similar substrates.[9]
Objective: To synthesize 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine from 2-bromo-5-(trifluoromethyl)pyridine.
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Ethynyltrimethylsilane (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (Anhydrous, 3.0 equiv)
-
Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
Inert Atmosphere: To a dry, oven-baked Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with dry argon or nitrogen gas three times. This is critical to prevent oxygen from deactivating the palladium catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by anhydrous triethylamine. Stir the mixture at room temperature to form a pale yellow suspension.
-
Alkyne Addition: Add ethynyltrimethylsilane dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-50°C if the reaction is sluggish). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.
-
Deprotection (if required): The resulting TMS-protected alkyne can be deprotected by dissolving it in methanol and adding a catalytic amount of potassium carbonate (K₂CO₃), stirring at room temperature for 1-2 hours to yield the final terminal alkyne, 2-ethynyl-5-(trifluoromethyl)pyridine.
Section 5: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care in a well-ventilated chemical fume hood.
Hazard Identification (GHS Classification):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
References
-
Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton. Available at: [Link]
-
Wikipedia. (2023). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1211580-81-2 | 2-Ethynyl-6-(trifluoromethyl)pyridine. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Doucet, H., & Hierso, J.-C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
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- 3. hoffmanchemicals.com [hoffmanchemicals.com]
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